(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone
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Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.342. The purity is usually 95%.
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Scientific Research Applications
Cholesterol Absorption Inhibition
The compound SCH 58235, closely related to the query chemical, is a designed, potent, orally active inhibitor of cholesterol absorption. This was identified after analyzing metabolites of another cholesterol absorption inhibitor, leading to the creation of SCH 58235 with remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
P2X7 Receptor Antagonism
Compounds structurally similar to the query molecule, including a triazolyl and azetidinone moiety, have shown robust P2X7 receptor occupancy at low doses in rats, with significant potential for treating mood disorders. One such compound was advanced into phase I clinical trials to assess safety and tolerability in humans (Chrovian et al., 2018).
MAPK/ERK Inhibition
GDC-0973, a compound incorporating azetidinone and related structures, is a selective inhibitor of the MAPK/ERK pathway. It has been studied for its plasma concentration relationship to efficacy in mouse xenograft models, predicting clinical efficacy for tumor growth inhibition (Choo et al., 2012).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of new 1,2,4-triazole and triazolidin derivatives with similar structural features. This includes analysis using various spectroscopic techniques and X-ray crystallography, providing insights into the molecular structure and interactions (Abosadiya et al., 2018).
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-4-6-16(7-5-14)25-17-3-1-2-13(10-17)18(24)22-11-15(12-22)23-20-8-9-21-23/h1-10,15H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVGZYUCGVZRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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